2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
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Overview
Description
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a nitrophenyl derivative with a dioxane precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure consistent quality and efficiency. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
- 2,5,5-Trimethyl-2-(4-nitrophenyl)-1,3-dioxane
- 2,5,5-Trimethyl-2-(2-methyl-3-nitrophenyl)-1,3-dioxane
Uniqueness
2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may exhibit unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSWLBQDAOPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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